N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClF2N3O2S and its molecular weight is 499.96. The purity is usually 95%.
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Scientific Research Applications
Structural Insights
Research has delved into the structural characteristics of related compounds, elucidating their molecular configurations and intermolecular interactions. For instance, compounds with similar molecular frameworks have been found to form three-dimensional arrays through various hydrogen bonds and π interactions, contributing to their potential application in crystal engineering and material science (Boechat et al., 2011).
Synthesis and Chemical Properties
The synthesis of related acetamide derivatives has been extensively studied, offering insights into their chemical behavior and potential applications in medicinal chemistry. These studies include the development of novel synthetic routes, characterization of the compounds, and exploration of their chemical reactivity (Tao Jian-wei, 2009).
Biological Activities
Several studies have focused on the biological activities of these compounds, including their anticancer, antibacterial, and enzyme inhibitory effects. For example, derivatives have been evaluated for their antitumor activities against various human tumor cell lines, indicating their potential as anticancer agents (L. Yurttaş et al., 2015). Additionally, the antibacterial and antifungal activities of these compounds have been investigated, showing moderate to good activity against different bacterial strains, which might be useful in the development of new antimicrobial agents (N. Desai et al., 2008).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c1-16-2-4-17(5-3-16)22-14-29-25(31(22)20-10-12-21(13-11-20)33-24(27)28)34-15-23(32)30-19-8-6-18(26)7-9-19/h2-14,24H,15H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAOCQBEGVAMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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